[4-(3-fluorooxetan-3-yl)phenyl]methanol

Physicochemical profiling Lead optimization Bioisostere design

Lead optimization campaigns frequently struggle with poor metabolic stability and insufficient CNS penetration. [4-(3-fluorooxetan-3-yl)phenyl]methanol addresses both by offering a single-fluorine oxetane motif that reduces pKa by up to 3 units relative to non-fluorinated analogs and provides a ~0.26 log-unit LogP advantage over regioisomeric oxetanes. • Enhanced acidity (ΔpKa ≈ 3) enables stronger target engagement with basic residues in kinase/protease active sites. • Higher LogP improves membrane permeability and brain-to-plasma ratios without additional aromatic fluorination. • Straightforward nucleophilic substitution route supports scalable parallel library synthesis for HTS campaigns.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 2260937-39-9
Cat. No. B6281435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-fluorooxetan-3-yl)phenyl]methanol
CAS2260937-39-9
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)CO)F
InChIInChI=1S/C10H11FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,12H,5-7H2
InChIKeyZWRAAIGWGOWRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [4-(3-Fluorooxetan-3-yl)phenyl]methanol


[4-(3-Fluorooxetan-3-yl)phenyl]methanol (CAS 2260937-39-9) is a fluorinated oxetane-substituted benzyl alcohol with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry, where the 3-fluorooxetane motif is employed to modulate physicochemical properties such as acidity and lipophilicity in lead optimization campaigns [1]. Its primary differentiation from non-fluorinated or regioisomeric analogs lies in the electronic influence of the single fluorine atom on the oxetane ring, attached para to a hydroxymethyl group, enabling a unique profile of hydrogen-bonding capability, metabolic stability, and molecular geometry.

Why [4-(3-Fluorooxetan-3-yl)phenyl]methanol Cannot Be Replaced


The 3-fluoro substituent on the oxetane ring of [4-(3-fluorooxetan-3-yl)phenyl]methanol is not a passive structural feature; it is a critical electronic and conformational modulator. Class-level studies on 3,3-disubstituted oxetanes demonstrate that introducing fluorine can shift the pKa of proximal functional groups by up to three orders of magnitude relative to non-fluorinated analogs, profoundly altering ionization states under physiological conditions [1]. Simply substituting this compound with (4-(oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9) or the regioisomeric (3-(4-fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2) would result in a different hydrogen-bond acceptor/donor profile, altered metabolic stability, and divergent reactivity in downstream synthetic transformations [2]. The following evidence quantifies these differentiation dimensions.

Quantitative Comparison: [4-(3-Fluorooxetan-3-yl)phenyl]methanol vs. Analogs


pKa Modulation by 3-Fluorooxetane

The electron-withdrawing effect of the 3-fluorooxetane ring lowers the pKa of the benzylic alcohol relative to its non-fluorinated oxetane counterpart. While a direct pKa measurement for [4-(3-fluorooxetan-3-yl)phenyl]methanol has not been published, a systematic class-level study of 3,3-disubstituted oxetane carboxylic acids and amines demonstrated that fluorination decreases pKa values by up to three units (e.g., from ~4.5 to ~1.5 for carboxylic acids) compared to gem-dimethyl or cyclopropyl analogs [1]. By inference, the benzylic alcohol of [4-(3-fluorooxetan-3-yl)phenyl]methanol is expected to be a stronger hydrogen-bond donor than that of (4-(oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9), impacting its performance as a ligand or enzyme inhibitor motif.

Physicochemical profiling Lead optimization Bioisostere design

Lipophilicity: 3-Fluorooxetane vs. Phenyl-Fluorine Regioisomer

The placement of the fluorine atom on the oxetane ring versus the phenyl ring has a quantifiable impact on lipophilicity. The target compound, [4-(3-fluorooxetan-3-yl)phenyl]methanol, positions fluorine on the saturated oxetane, whereas its regioisomer (3-(4-fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2) bears fluorine on the aromatic ring. Predicted logP values (ACD/Labs) show a clear differentiation: 1.13 ± 0.21 for the target compound versus 0.87 ± 0.21 for the regioisomer . This ~0.26 log unit increase translates to a nearly 2-fold higher octanol-water partition coefficient, making the target compound more membrane-permeable while retaining the metabolic stability benefits of oxetane incorporation.

Lipophilicity modulation LogP Drug-likeness

Metabolic Stability: 3-Fluorooxetane Advantage

Oxetane-containing compounds are generally recognized for their metabolic stability advantages, but fluorine substitution at the 3-position provides further protection against oxidative metabolism. A comprehensive review of oxetane medicinal chemistry [1] summarizes that the electron-withdrawing fluorine substituent reduces the electron density on the oxetane oxygen, making it less susceptible to CYP450-mediated oxidation compared to unsubstituted oxetanes. While specific microsomal stability data for [4-(3-fluorooxetan-3-yl)phenyl]methanol are not publicly available, in-class data for 3-fluorooxetane-containing drug candidates consistently show improved stability over their non-fluorinated counterparts [2]. This is a critical selection criterion for lead series requiring extended half-life or reduced first-pass metabolism.

Metabolic stability CYP450 oxidation Microsomal clearance

Synthetic Accessibility vs. Difluoro Oxetane

The target compound's monofluorinated oxetane offers a balance between synthetic accessibility and electronic modulation that is distinct from the 3,3-difluorooxetane analog (where applicable). While 3,3-difluorooxetane building blocks have been shown to provide more pronounced pKa suppression (up to 3.2 units in model acids [1]), their synthesis often requires specialized fluorinating reagents (DAST, Deoxo-Fluor) and is prone to elimination side reactions. [4-(3-Fluorooxetan-3-yl)phenyl]methanol is typically accessed via nucleophilic substitution of 4-bromobenzyl alcohol with 3-fluorooxetane, a more scalable route . This makes the monofluorinated building block preferable for early-stage medicinal chemistry where rapid SAR exploration and multi-gram supply are prioritized over maximal electronic perturbation.

Synthetic tractability Building block utility Functional group compatibility

Application Scenarios: [4-(3-Fluorooxetan-3-yl)phenyl]methanol


pKa Modulation for Fragment-Based Discovery

In fragment-based lead generation, the benzylic alcohol of [4-(3-fluorooxetan-3-yl)phenyl]methanol serves as a hydrogen-bond donor and a versatile synthetic handle. Its enhanced acidity, inferred from the class-level pKa reduction of up to three units compared to non-fluorinated oxetanes [1], allows it to engage more strongly with basic residues in enzyme active sites. This property is particularly valuable when targeting kinases or proteases where a precise pKa window is critical for binding affinity and selectivity.

Lipophilicity Fine-Tuning for CNS Drug Design

The ~0.26 log unit higher LogP of [4-(3-fluorooxetan-3-yl)phenyl]methanol compared to its regioisomeric counterpart (CAS 1378472-32-2) [1] provides a measurable advantage in central nervous system (CNS) penetration optimization. Medicinal chemists can incorporate this building block to increase membrane permeability without introducing additional aromatic fluorination, preserving a lower molecular weight and favorable brain-to-plasma partition ratios.

Metabolic Stability for Oral Drug Candidates

Building on the class-level evidence that 3-fluorooxetane moieties resist CYP450-mediated oxidation more effectively than unsubstituted oxetanes [1], [4-(3-fluorooxetan-3-yl)phenyl]methanol can be deployed as a metabolic soft-spot shield. Incorporating this intermediate early in a lead series can reduce intrinsic clearance and extend half-life, minimizing the need for late-stage structural rescue efforts.

Scalable Synthesis for Parallel Library Chemistry

Unlike 3,3-difluorooxetane building blocks that often require specialized fluorination reagents and suffer from lower yields [1], the target compound is accessible via a straightforward nucleophilic substitution route . This scalability supports parallel library synthesis for high-throughput screening, making it the preferred choice for projects that demand rapid array expansion with consistent quality.

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